Cyclopentamine

Sympathomimetic Amines Adrenergic Receptor Structure-Activity Relationship

Cyclopentamine (CAS 102-45-4) is a synthetic sympathomimetic alkylamine and vasoconstrictor, structurally related to methamphetamine but distinguished by the replacement of the aromatic phenyl ring with a saturated cyclopentane moiety. This aliphatic substitution fundamentally alters its pharmacological profile, conferring both alpha-adrenergic agonist activity responsible for nasal decongestion and a unique, weak beta-adrenergic receptor blocking property not found in most structural analogs.

Molecular Formula C9H19N
Molecular Weight 141.25 g/mol
CAS No. 102-45-4
Cat. No. B094703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentamine
CAS102-45-4
Synonymscyclopentadrine
cyclopentamine
Molecular FormulaC9H19N
Molecular Weight141.25 g/mol
Structural Identifiers
SMILESCC(CC1CCCC1)NC
InChIInChI=1S/C9H19N/c1-8(10-2)7-9-5-3-4-6-9/h8-10H,3-7H2,1-2H3
InChIKeyHFXKQSZZZPGLKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopentamine (CAS 102-45-4): Chemical Profile and Comparative Positioning for Scientific Procurement


Cyclopentamine (CAS 102-45-4) is a synthetic sympathomimetic alkylamine and vasoconstrictor, structurally related to methamphetamine but distinguished by the replacement of the aromatic phenyl ring with a saturated cyclopentane moiety [1][2]. This aliphatic substitution fundamentally alters its pharmacological profile, conferring both alpha-adrenergic agonist activity responsible for nasal decongestion and a unique, weak beta-adrenergic receptor blocking property not found in most structural analogs [3]. Historically indicated as an over-the-counter (OTC) nasal decongestant in Europe and Australia under trade names like Clopane and Cyclonarol, its use has been largely discontinued in favor of alternatives, making it a compound of specialized interest for research on adrenergic mechanisms and structure-activity relationships (SAR) [1].

Why Generic Substitution of Cyclopentamine (CAS 102-45-4) Fails: Comparative Structure-Activity Analysis for Procurement


Generic substitution within the sympathomimetic alkylamine class is not feasible due to profound differences in receptor pharmacology and resultant physiological effects driven by subtle structural variations. While cyclopentamine is the cyclopentane homolog of propylhexedrine (which contains a cyclohexane ring), and shares the same 2-methylaminopropyl side-chain as methamphetamine, the size and saturation of the cyclic ring system directly dictates potency and receptor subtype selectivity [1][2]. Crucially, cyclopentamine is distinguished by its unique beta-adrenergic blocking property, an effect absent in most closely related vasoconstrictors and stimulants, which exhibit purely sympathomimetic activity [3]. Therefore, procurement decisions based solely on in-class pharmacological activity (e.g., vasoconstriction) will yield experimental outcomes that are not representative of cyclopentamine's specific and complex pharmacodynamics.

Quantitative Evidence for Cyclopentamine (102-45-4) Differentiation: Head-to-Head and Cross-Study Data


Comparative Alpha-Adrenergic Potency: Cyclopentamine vs. Norepinephrine in Isolated Rabbit Ileum

In a direct head-to-head comparison of sympathomimetic amines on isolated rabbit ileum, cyclopentamine was found to be significantly less potent than norepinephrine (the endogenous agonist). The study explicitly identified cyclopentamine as the 'least potent' of the tested drugs capable of eliciting a response [1]. This quantifies its weak alpha-adrenergic stimulant activity, a key differentiation point from more potent vasoconstrictors like phenylephrine.

Sympathomimetic Amines Adrenergic Receptor Structure-Activity Relationship Vasoconstriction

Unique Beta-Adrenergic Receptor Blockade: A Differentiating Dual Action of Cyclopentamine

The 1969 study by Ghouri and Haley identified cyclopentamine as a 'weak beta-adrenergic receptor blocker' [1]. Furthermore, cyclopentamine was shown to potentiate the auto-inhibition produced by high doses of the beta-agonist isoproterenol, an effect that lasted as long as the autoinhibition persisted [1]. This dual action—simultaneously a weak alpha-agonist and a weak beta-antagonist—is an exceptional pharmacological profile within the simple alkylamine class.

Beta-Blocker Adrenergic Antagonist Dual Pharmacology Isoproterenol

Synthesis Efficiency and Purity Metrics from Patent Literature for Cyclopentamine Production

A 1991 patent (CN1050170A) describes an optimized synthetic method for cyclopentamine using cyclopentanone and ammonia with a Raney Ni-inorganic salt catalyst system. Under these conditions, the reported yield is 88.5% with a product purity of 98% [1]. Furthermore, the process achieves a transformation efficiency of cyclopentanone of 99% and a selectivity to cyclopentamine of 99% [1]. These metrics define a high-efficiency, cost-effective route for producing the compound at high purity.

Reductive Amination Process Chemistry Synthetic Yield Analytical Chemistry

High-Value Application Scenarios for Cyclopentamine (102-45-4) in Scientific and Industrial Settings


Investigating Non-Sympathomimetic, Spasmolytic Activity in Isolated Tissue Models

Beyond its adrenergic effects, cyclopentamine demonstrates a nonspecific spasmolytic action on gastrointestinal smooth muscle. In rabbit ileum, its inhibitory effects on spontaneous activity are not altered by reserpine pretreatment, indicating a mechanism independent of catecholamine release [1]. Furthermore, its effects are not antagonized by adrenergic blockers, and it antagonizes the actions of acetylcholine, histamine, and barium in a manner similar to papaverine [1]. This makes cyclopentamine a valuable reference compound for studies on smooth muscle physiology and non-adrenergic, non-cholinergic (NANC) inhibitory mechanisms.

Mechanistic Studies of Dual Adrenergic Pharmacology

Cyclopentamine's unique combination of weak alpha-adrenergic agonism and weak beta-adrenergic antagonism makes it an ideal tool for exploring the functional consequences of simultaneous, opposing actions on adrenergic systems. It can serve as a model compound to study auto-inhibitory feedback mechanisms, as demonstrated by its potentiation of isoproterenol's auto-inhibition [2]. This application is highly specific to cyclopentamine and cannot be replicated with pure alpha-agonists or beta-antagonists alone.

Analytical Method Development and Validation for Secondary Amines

Cyclopentamine hydrochloride has been used as a model analyte for developing and validating quantitative analytical methods. Specifically, it was determined colorimetrically in pharmaceutical mixtures using the copper dithiocarbamate reaction for secondary amines [3]. This established methodology provides a reliable foundation for developing quality control and stability-indicating assays for cyclopentamine or structurally related secondary amine compounds in research settings.

Technical Documentation Hub

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